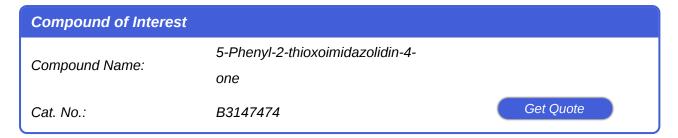


Physicochemical Characterization of 5-Phenyl-2thioxoimidazolidin-4-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **5-Phenyl-2-thioxoimidazolidin-4-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available experimental and computational data, outlines key analytical methodologies for its characterization, and presents a logical workflow for its synthesis and analysis.

Chemical Identity and Computed Properties

5-Phenyl-2-thioxoimidazolidin-4-one, also known as 5-phenyl-2-thiohydantoin, is a derivative of imidazolidine. Its structure features a phenyl group at the 5th position of the heterocyclic ring. The presence of both a carbonyl and a thiocarbonyl group, along with two nitrogen atoms, imparts a unique chemical character to the molecule, making it a valuable scaffold for further chemical modifications.

Table 1: Computed Physicochemical Properties of 5-Phenyl-2-thioxoimidazolidin-4-one



Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ OS	PubChem[1]
Molecular Weight	192.24 g/mol	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	192.03573406 Da	PubChem[1]
Topological Polar Surface Area	73.2 Ų	PubChem[1]
Heavy Atom Count	13	PubChem[1]
IUPAC Name	5-phenyl-2- sulfanylideneimidazolidin-4- one	PubChem[1]
CAS Number	62420-76-2	PubChem[1]

Synthesis and Purification

A general and adaptable method for the synthesis of **5-phenyl-2-thioxoimidazolidin-4-one** involves the reaction of C-phenylglycine with a thiocyanate source, followed by cyclization. The following protocol is a representative procedure based on established methods for similar compounds.[2]

Experimental Protocol: Synthesis

- Reaction Setup: C-Phenylglycine is dissolved in a minimum amount of aqueous sodium hydroxide (10%) with continuous stirring.
- Addition of Isothiocyanate: An equimolar quantity of a suitable isothiocyanate (e.g., phenyl isothiocyanate for N-substituted derivatives, or an inorganic thiocyanate followed by an acid



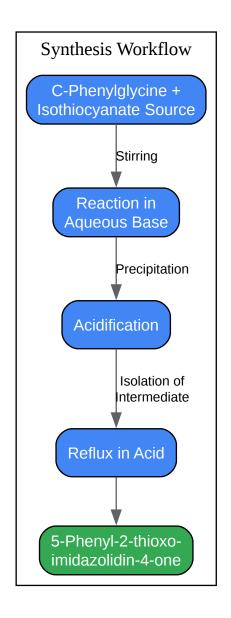




workup for the unsubstituted core) is added portion-wise to the solution. The reaction mixture is stirred vigorously for several hours.

- Precipitation and Acidification: After an extended period (e.g., 24 hours), any precipitate formed is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the aroylimidazilidinic acid intermediate.
- Cyclization: The collected intermediate is then refluxed in a solution of 6N HCl for approximately one hour to induce cyclization.
- Isolation and Purification: The reaction mixture is cooled, and the resulting solid product, **5-phenyl-2-thioxoimidazolidin-4-one**, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.





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Synthesis workflow for **5-Phenyl-2-thioxoimidazolidin-4-one**.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **5-Phenyl-2-thioxoimidazolidin-4-one**, both ¹H and ¹³C NMR would provide critical information about its chemical environment. While specific spectra for the parent



compound are not readily available in the literature, data from closely related derivatives can provide expected chemical shift ranges.

- ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The proton at the 5-position of the imidazolidine ring would likely appear as a singlet or a multiplet depending on coupling. The NH protons would present as broad singlets, with their chemical shifts being solvent-dependent. For example, in a derivative, (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, the H5 proton appears as a singlet at 5.49 ppm, and the NH proton as a singlet at 10.99 ppm in DMSO-d₆.[3]
- ¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (around 170-180 ppm), the thiocarbonyl carbon (around 180-190 ppm), the carbons of the phenyl ring, and the C5 carbon of the imidazolidine ring. For (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, the C4 (carbonyl) is observed at 173.4 ppm and the C2 (thiocarbonyl) at 183.1 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Phenyl-2-thioxoimidazolidin-4-one**, the molecular ion peak [M]⁺ would be expected at m/z 192. The fragmentation pattern would likely involve the loss of small molecules such as CO, CS, and cleavage of the phenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Phenyl-2-thioxoimidazolidin-4-one** is expected to show characteristic absorption bands for:

- N-H stretching (around 3100-3300 cm⁻¹)
- C=O stretching (around 1700-1760 cm⁻¹)
- C=S stretching (around 1100-1300 cm⁻¹)
- Aromatic C-H and C=C stretching



For a related compound, (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one, characteristic peaks are observed at 3162 cm⁻¹ (NH), 1761 cm⁻¹ (C=O), and 1518 cm⁻¹ (C=S). [2]

X-ray Crystallography

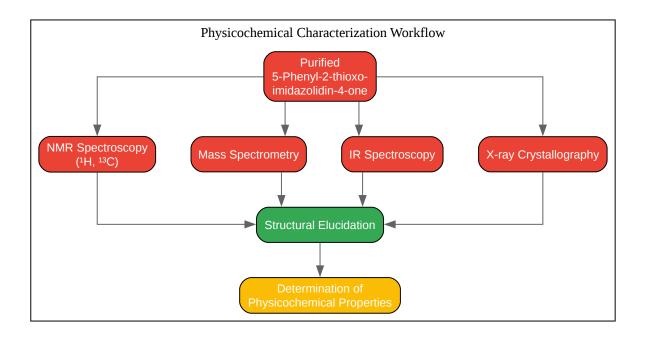
The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone has been determined by X-ray diffraction, providing precise information about its three-dimensional structure and intermolecular interactions in the solid state.

Table 2: Crystallographic Data for **5-Phenyl-2-thioxoimidazolidin-4-one**

Parameter	Value	Reference
Molecular Formula	C ₉ H ₈ N ₂ OS	J-Stage[4]
Crystal System	Triclinic	J-Stage[4]
Space Group	P1	J-Stage[4]
a (Å)	8.971(3)	J-Stage[4]
b (Å)	9.651(3)	J-Stage[4]
c (Å)	10.497(3)	J-Stage[4]
α (°)	82.39(2)	J-Stage[4]
β (°)	80.15(2)	J-Stage[4]
y (°)	79.16(2)	J-Stage[4]
Final R value	0.045	J-Stage[4]

The crystal structure reveals the presence of two independent molecules in the asymmetric unit, which differ in the orientation of the phenyl ring. The molecules form centrosymmetric dimers through N-H···S hydrogen bonds involving the thioamide groups. Additionally, pseudocentrosymmetric dimers are formed via N-H···O hydrogen bonds between the amide groups of neighboring molecules.[4]





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Workflow for the physicochemical characterization of the compound.

Potential Applications and Future Directions

The **5-phenyl-2-thioxoimidazolidin-4-one** scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with diverse biological activities. Derivatives of this core have been investigated for a range of therapeutic applications. The presence of the phenyl group and the thiohydantoin ring allows for various modifications to explore structure-activity relationships (SAR).

Future research on this compound could focus on:

• Synthesis of a diverse library of derivatives: Modification at the N1, N3, and the phenyl ring positions to explore a wider chemical space.



- Biological screening: Evaluating the synthesized compounds for various biological activities, such as antimicrobial, antiviral, or anticancer properties.
- Computational studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent analogs.

This technical guide serves as a foundational resource for researchers working with **5-Phenyl-2-thioxoimidazolidin-4-one**, providing key physicochemical data and outlining the necessary experimental framework for its comprehensive characterization.

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